![molecular formula C25H17Cl2NO4 B12038437 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355420-56-3](/img/structure/B12038437.png)
2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with methoxyphenyl, chlorophenyl, and carboxylate groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Friedländer condensation, which involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves the reaction of quinoline derivatives with appropriate substituents. The characterization of this compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), which confirm the structural integrity and purity of the synthesized product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including our compound of interest. For instance, compounds based on the quinoline scaffold have shown significant cytotoxic effects against various cancer cell lines, including breast carcinoma MCF-7 cells. The mechanism often involves apoptosis induction and cell cycle arrest, particularly in the G1 phase, which is crucial for therapeutic efficacy against tumors .
Key Findings:
- Cytotoxicity : The compound demonstrates notable antiproliferative activity with IC50 values indicating effective concentration ranges for therapeutic use.
- Mechanism of Action : Studies suggest that it may inhibit key signaling pathways involved in cancer cell proliferation, such as EGFR kinase inhibition .
Antimicrobial Activity
In addition to anticancer properties, quinoline derivatives have been explored for their antimicrobial activities. The presence of halogen substituents (like chlorine) and methoxy groups enhances their efficacy against a range of bacterial strains. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit critical enzymes necessary for bacterial survival .
Applications in Drug Development
Given its promising biological activities, this compound is being investigated as a lead compound in drug development.
Potential Therapeutic Uses:
- Anticancer Agents : Further development could lead to new treatments for breast cancer and other malignancies.
- Antimicrobial Agents : Potential use in developing new antibiotics or antifungal medications.
- Targeted Therapies : Modifications to enhance selectivity towards cancerous cells while minimizing effects on healthy tissues.
Case Studies
Several studies have documented the synthesis and biological evaluation of similar quinoline derivatives:
- Study on Quinoline-Acrylamide Hybrids : A series of hybrids demonstrated significant cytotoxicity against MCF-7 cells, with some derivatives showing enhanced activity due to structural modifications akin to those found in our compound .
- Antibacterial Screening : A related study assessed various quinoline derivatives against multiple bacterial strains, revealing that modifications such as halogenation improved antimicrobial efficacy significantly .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its diverse biological activities.
Chloroquine: A well-known antimalarial drug that also features a quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activities.
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives. Its combination of methoxyphenyl, chlorophenyl, and carboxylate groups may enhance its potential as a versatile compound for various scientific research applications.
Biological Activity
The compound 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS No. 355420-56-3) is a synthetic organic compound belonging to the quinoline family. Its structure features a quinoline core with various functional groups, notably methoxy, chloro, and carboxylate moieties. This compound has garnered interest due to its potential biological activities , particularly in antimicrobial and anticancer research.
- Molecular Formula : C25H17Cl2NO4
- Molecular Weight : Approximately 470.7 g/mol
- IUPAC Name : [2-(4-methoxyphenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
Research indicates that the biological activity of this compound may involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can inhibit enzymatic activity or alter receptor function, making it a candidate for drug development and therapeutic applications.
Biological Activity Overview
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve disrupting cellular processes in bacteria and fungi.
- A study highlighted its effectiveness against mycobacterial species, showing higher activity than standard treatments like isoniazid and pyrazinamide .
-
Anticancer Activity :
- Preliminary studies suggest that this quinoline derivative can inhibit cancer cell proliferation. The presence of the methoxy group and chlorinated phenyl rings appears to enhance its cytotoxic effects.
- Structure-activity relationship (SAR) analyses indicate that the unique substituents on the quinoline core play a crucial role in its antiproliferative activity.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Screening :
Data Tables
Biological Activity | Efficacy | Comparison to Standards |
---|---|---|
Antimicrobial | Moderate to High | Superior to Isoniazid/Pyrazinamide |
Anticancer | IC50 < Doxorubicin | More effective in specific cell lines |
Ongoing Research
Investigations into the interactions of this compound with biological targets are ongoing to elucidate its mechanisms further. Researchers are particularly interested in how this compound binds to specific enzymes or receptors, which could provide insights into its therapeutic potential.
Properties
CAS No. |
355420-56-3 |
---|---|
Molecular Formula |
C25H17Cl2NO4 |
Molecular Weight |
466.3 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17Cl2NO4/c1-31-19-9-4-16(5-10-19)24(29)14-32-25(30)21-13-23(15-2-6-17(26)7-3-15)28-22-11-8-18(27)12-20(21)22/h2-13H,14H2,1H3 |
InChI Key |
KTKHRTDYVODGRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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